

# Propargyl Benzenesulfonate: A Versatile Reagent in Organic Synthesis

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## Compound of Interest

Compound Name: *Propargyl benzenesulfonate*

Cat. No.: *B105320*

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## Introduction

**Propargyl benzenesulfonate**, a member of the sulfonate ester family, is a highly valuable and versatile reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups: a terminal alkyne and a benzenesulfonate leaving group. This unique combination allows for a diverse range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in various synthetic strategies.

## Chemical and Physical Properties

**Propargyl benzenesulfonate** is typically a colorless to pale yellow liquid at room temperature.

[1] It is characterized by the following properties:

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub> S	[2]
Molecular Weight	196.22 g/mol	[2]
CAS Number	6165-75-9	[2]
Boiling Point	140-142 °C at 2 mmHg	[1]
Density	1.243 g/mL at 25 °C	[1]
Refractive Index	n <sub>20</sub> /D 1.525	[1]

## Synthesis of Propargyl Benzenesulfonate

**Propargyl benzenesulfonate** is readily prepared from propargyl alcohol and benzenesulfonyl chloride. Two common procedures are outlined below.

### Protocol 1: Synthesis using Triethylamine as a Base

This protocol describes the synthesis of **propargyl benzenesulfonate** from propargyl alcohol and benzenesulfonyl chloride using triethylamine as a base in dichloromethane.

Experimental Protocol:

- To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) under an inert atmosphere.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled mixture.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.

- Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **propargyl benzenesulfonate**.

A similar procedure reported a yield of 95.8%.[\[3\]](#)

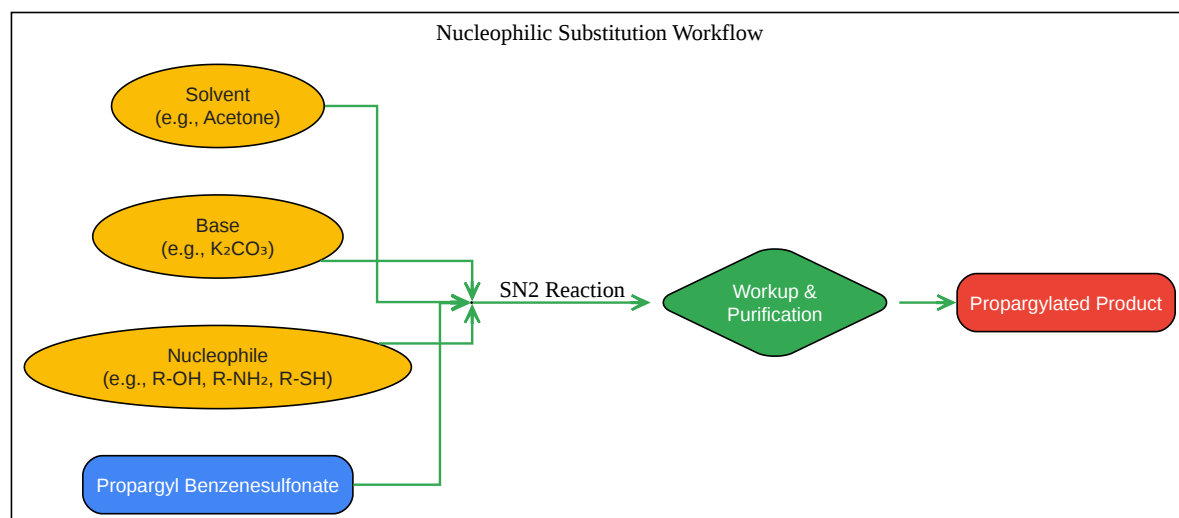
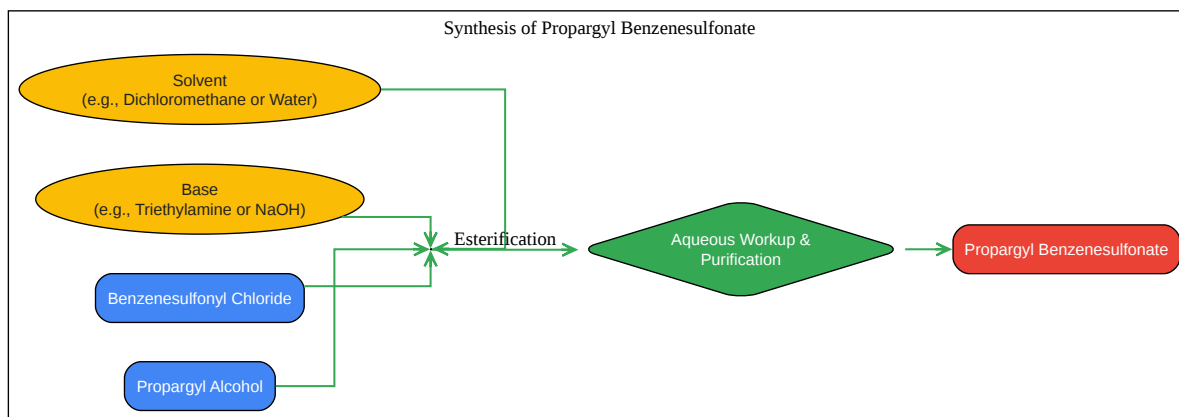
## Protocol 2: Synthesis using Sodium Hydroxide in a Biphasic System

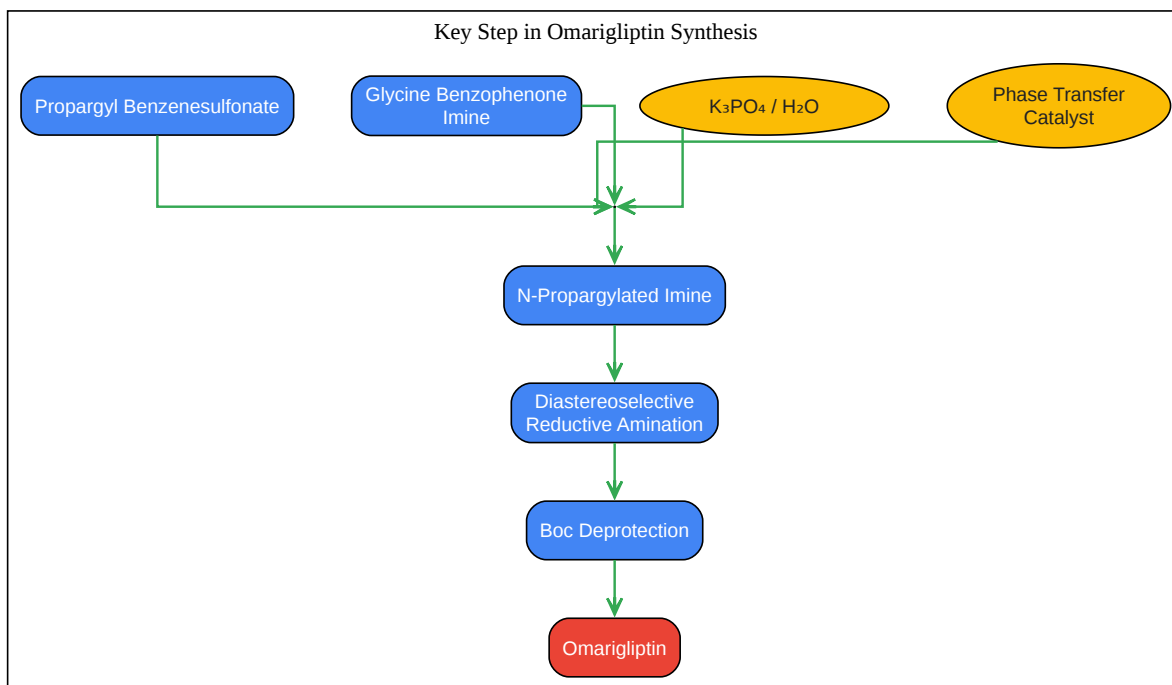
This method provides a high-yielding synthesis of **propargyl benzenesulfonate** using aqueous sodium hydroxide.

Experimental Protocol:

- Combine benzenesulfonyl chloride (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a reaction vessel.
- Cool the mixture to 0 °C.
- Slowly add a 32% aqueous solution of sodium hydroxide (1.5 equivalents) while maintaining the temperature at 0 °C.
- Stir the biphasic mixture vigorously at 0 °C for 2 hours.
- Monitor the reaction by gas chromatography (GC).
- After completion, allow the layers to separate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **propargyl benzenesulfonate**.

A reported yield for a similar large-scale reaction was 96%.[\[3\]](#)





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- To cite this document: BenchChem. [Propargyl Benzenesulfonate: A Versatile Reagent in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105320#propargyl-benzenesulfonate-in-organic-synthesis]

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